Emodin 8-O-β-D-(6'-O-Malonylglucoside)
Description
Properties
CAS No. |
928262-58-2 |
|---|---|
Molecular Formula |
C₂₄H₂₂O₁₃ |
Molecular Weight |
518.42 |
Synonyms |
8-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-3-methyl-9,10-anthracenedione |
Origin of Product |
United States |
Occurrence, Distribution, and Plant Sources of Emodin 8 O β D 6 O Malonylglucoside
Botanical Origins and Traditional Context of Source Plants
Emodin (B1671224) and its glycosides are predominantly isolated from plants belonging to the Polygonaceae family, most notably Chinese Rhubarb (Rheum palmatum) and Japanese Knotweed (Polygonum cuspidatum, also known as Reynoutria japonica). mdpi.comwikipedia.org These plants have a long and storied history in traditional medicine systems, particularly in Asia.
Rheum palmatum , commonly known as Chinese Rhubarb, Turkey Rhubarb, or Indian Rhubarb, has been a cornerstone of Traditional Chinese Medicine (TCM) for over 2,000 years. wikipedia.org The dried roots and rhizomes, referred to as "Dahuang," were a significant commodity traded along the Silk Road. wikipedia.org In TCM, it is traditionally used for its purging and fever-suppressing effects. wikipedia.orgchrysalisnaturalmedicine.com It has been employed to treat a variety of ailments including constipation, stomach issues, jaundice, high fever, and abdominal distension. wikipedia.orgchrysalisnaturalmedicine.com The herb's action is described as cooling, and it is believed to drain inflammation from the liver and large intestine. chrysalisnaturalmedicine.com Beyond its medicinal use, Rheum palmatum is also cultivated as a bold ornamental plant in temperate gardens. wikipedia.org
Polygonum cuspidatum , also known as Japanese Knotweed or "Huzhang" in Chinese medicine, is another primary source of emodin derivatives. mdpi.comwikipedia.org Native to East Asia, it has been used traditionally to treat inflammation, among other conditions. mdpi.comnih.gov The rhizomes, leaves, and flowers are all utilized for medicinal purposes, with the root and rhizome being the most common parts used in traditional preparations. nih.gov Despite its history of medicinal use, Polygonum cuspidatum is now considered a highly invasive species in many parts of Europe and North America after being introduced as an ornamental plant. mdpi.com
Geographic Distribution of Primary Source Species
The geographical origins of these plants are centered in Asia, though their cultivation and, in the case of P. cuspidatum, invasive spread have led to a much wider global presence.
Rheum palmatum is native to the mountainous regions of western and northwestern China, northern Tibet, and the Mongolian Plateau. wikipedia.org It thrives in temperate zones and has been successfully cultivated in various parts of Asia and Europe. wikipedia.org
Polygonum cuspidatum is indigenous to East Asia, specifically Japan, China, and Korea. mdpi.com Its introduction as an ornamental and for soil stabilization has resulted in its naturalization across North America and Europe, where it often grows aggressively in open, moist habitats like roadsides and riparian zones. mdpi.com
Quantitative Analysis of Emodin 8-O-β-D-(6'-O-Malonylglucoside) in Various Plant Tissues
Detailed quantitative analysis focusing specifically on Emodin 8-O-β-D-(6'-O-malonylglucoside) in different plant tissues is not extensively documented in the available scientific literature. Research has predominantly quantified the more common anthraquinones.
Studies on various Rheum species have quantified the total hydroxyanthracene derivatives, which typically range from 3% to 12% in the dried root and rhizome. fitoterapia.net These derivatives are mainly composed of glycosides of emodin, aloe-emodin, rhein, chrysophanol, and physcion. fitoterapia.net For instance, one analysis of Rheum emodi (Himalayan Rhubarb) root extract found the content of rhein and chrysophanol to be 108.00 µg/mg and 67.14 µg/mg, respectively. phcogres.com Another study on Rheum australe root extract reported an emodin concentration of 15%. researchgate.net
In Polygonum cuspidatum, stilbenes and anthraquinones are more concentrated in the rhizomes than in other plant parts, which aligns with the traditional use of the root in medicine. nih.gov While specific percentages for Emodin 8-O-β-D-(6'-O-malonylglucoside) are not provided, the presence of its precursor, emodin-8-O-β-D-glucoside, has been confirmed in the plant. nih.govnih.gov
The following table summarizes the distribution of the general class of parent compounds in the primary source plants.
| Plant Species | Plant Part | Major Compounds Quantified |
| Rheum palmatum | Root and Rhizome | Total Hydroxyanthracene Derivatives (3-12%), including glycosides of Emodin, Rhein, Aloe-emodin, Chrysophanol, Physcion. fitoterapia.net |
| Rheum emodi | Root | Rhein (108.00 µg/mg), Chrysophanol (67.14 µg/mg). phcogres.com |
| Rheum australe | Root | Emodin (15%). researchgate.net |
| Polygonum cuspidatum | Rhizome | Higher concentrations of Stilbenes and Anthraquinones (e.g., Emodin and its glucosides) compared to other tissues. nih.gov |
Biosynthesis and Metabolic Pathways of Emodin 8 O β D 6 O Malonylglucoside
General Anthraquinone (B42736) Biosynthesis Pathways
Anthraquinones in higher plants are primarily synthesized through two main pathways: the polyketide pathway and the shikimate pathway. The pathway utilized is dependent on the plant family and the specific substitution pattern of the resulting anthraquinone. For emodin-type anthraquinones, which are characteristic of the Polygonaceae family, the polyketide pathway is the operative route. nih.gov
The polyketide pathway commences with the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA. This series of reactions is catalyzed by a type III polyketide synthase (PKS) known as octaketide synthase (OKS). The resulting octaketide intermediate undergoes a series of cyclization and aromatization reactions to form the tricyclic anthraquinone scaffold. Subsequent modifications, such as hydroxylation, methylation, and oxidation, lead to the formation of various anthraquinone aglycones, including the emodin (B1671224) core structure.
In contrast, the shikimate pathway, which is prominent in the Rubiaceae family, utilizes chorismate, derived from the shikimic acid pathway, and isopentenyl pyrophosphate (IPP) from the mevalonate (B85504) or MEP pathway to form the anthraquinone skeleton. This pathway typically results in anthraquinones with substitution patterns different from those of the emodin type.
Table 1: Comparison of Anthraquinone Biosynthesis Pathways
| Feature | Polyketide Pathway | Shikimate Pathway |
| Precursors | Acetyl-CoA, Malonyl-CoA | Chorismate, Isopentenyl Pyrophosphate |
| Key Enzyme | Octaketide Synthase (OKS) | Isochorismate synthase, o-succinylbenzoate synthase |
| Intermediate | Octaketide chain | o-Succinylbenzoic acid |
| Typical Products | Emodin-type anthraquinones | Alizarin-type anthraquinones |
| Prominent in | Polygonaceae, Rhamnaceae | Rubiaceae |
Glycosylation and Malonylation Mechanisms in Plant Systems
Following the formation of the emodin aglycone, two crucial modification steps, glycosylation and malonylation, are required to produce Emodin 8-O-β-D-(6'-O-malonylglucoside). These modifications significantly alter the physicochemical properties of the molecule, affecting its solubility, stability, and biological activity.
Glycosylation is the enzymatic attachment of a sugar moiety to the aglycone. In plants, this reaction is predominantly catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar, typically glucose from UDP-glucose, to a specific hydroxyl group on the acceptor molecule. In the case of emodin, glycosylation can occur at different hydroxyl positions, leading to various emodin glucosides. The formation of Emodin 8-O-β-D-glucoside involves the specific attachment of a glucose molecule to the hydroxyl group at the C-8 position of the emodin core.
Malonylation is the subsequent acylation of the sugar moiety with a malonyl group, derived from malonyl-CoA. This reaction is catalyzed by malonyl-CoA:acyl-carrier protein malonyltransferases. Malonylation of glycosides is a common modification in plant secondary metabolism and is known to further enhance the solubility and stability of the compounds. In the biosynthesis of Emodin 8-O-β-D-(6'-O-malonylglucoside), the malonyl group is attached to the 6'-hydroxyl position of the glucose moiety of emodin-8-O-β-D-glucoside.
Enzymatic Systems Involved in Emodin 8-O-β-D-(6'-O-Malonylglucoside) Formation
The formation of Emodin 8-O-β-D-(6'-O-malonylglucoside) is a two-step enzymatic process starting from the emodin aglycone.
The first step, the glycosylation of emodin at the C-8 position, is catalyzed by a specific UDP-glycosyltransferase (UGT) . Several UGTs with activity towards emodin have been identified in plants from the Polygonaceae family. For instance, studies on Rheum palmatum have led to the identification and characterization of multiple UGTs. While some of these enzymes exhibit specificity for the C-6 hydroxyl group of emodin, leading to the formation of emodin-6-O-β-D-glucoside, others are presumed to be responsible for the formation of the 8-O-glucoside isomer. nih.govnih.gov For example, a study on R. palmatum identified a novel glucosyltransferase, RpUGT1, which was shown to glucosylate emodin to produce emodin-6-O-glucoside. nih.gov Further research is needed to definitively identify and characterize the specific UGT responsible for the 8-O-glucosylation of emodin.
The second step involves the malonylation of emodin-8-O-β-D-glucoside. To date, the specific malonyltransferase responsible for this reaction in the biosynthesis of Emodin 8-O-β-D-(6'-O-malonylglucoside) has not been experimentally characterized. However, research on the biosynthesis of malonylated flavonoid glycosides in other plant species provides a plausible model. In these systems, malonyl-CoA-dependent malonyltransferases have been shown to catalyze the transfer of a malonyl group to the sugar moiety of flavonoid glucosides. It is highly probable that a homologous enzyme with specificity for anthraquinone glucosides exists in Rheum and Polygonum species.
Table 2: Key Enzymes in the Biosynthesis of Emodin 8-O-β-D-(6'-O-malonylglucoside)
| Step | Enzyme Class | Substrate | Product | Status in Rheum/Polygonum |
| Glycosylation | UDP-glycosyltransferase (UGT) | Emodin | Emodin 8-O-β-D-glucoside | Several UGTs identified with activity on emodin; specific 8-O-UGT presumed to exist. nih.govnih.gov |
| Malonylation | Malonyltransferase | Emodin 8-O-β-D-glucoside | Emodin 8-O-β-D-(6'-O-malonylglucoside) | Not yet experimentally identified or characterized. |
Genetic and Transcriptomic Insights into Biosynthetic Regulation
Advances in sequencing technologies have enabled transcriptomic studies in medicinal plants like Rheum palmatum and Polygonum cuspidatum, providing valuable insights into the genetic regulation of anthraquinone biosynthesis. nih.govnih.gov These studies have led to the identification of numerous candidate genes encoding key enzymes in the polyketide pathway, as well as modifying enzymes such as UGTs.
Transcriptome analyses of different tissues and developmental stages of Rheum species have revealed that the expression of genes involved in anthraquinone biosynthesis is often tissue-specific and developmentally regulated. mdpi.com For instance, many of the genes encoding enzymes for the polyketide pathway and subsequent tailoring steps are found to be highly expressed in the roots and rhizomes, which are the primary sites of anthraquinone accumulation.
Furthermore, co-expression analysis of transcriptomic data can be a powerful tool to identify novel genes involved in a specific metabolic pathway. By identifying genes that are co-expressed with known anthraquinone biosynthetic genes, it is possible to pinpoint candidate UGTs and potentially the yet-to-be-identified malonyltransferases. The identification of transcription factors that regulate the expression of these biosynthetic genes is another active area of research that will further elucidate the complex regulatory network controlling the production of Emodin 8-O-β-D-(6'-O-malonylglucoside) and other bioactive compounds in these important medicinal plants.
Isolation, Purification, and Analytical Methodologies for Emodin 8 O β D 6 O Malonylglucoside
Extraction Techniques from Plant Matrices
The initial step in isolating Emodin (B1671224) 8-O-β-D-(6'-O-malonylglucoside) and related anthraquinone (B42736) glycosides involves their removal from the complex cellular environment of plant tissues, primarily from species of the Polygonaceae family, such as Rheum palmatum (Chinese rhubarb) and Reynoutria japonica (Japanese knotweed). mdpi.commdpi.comwikipedia.org
Solvent-Based Extraction Approaches
Conventional solvent-based extraction remains a fundamental and widely used method for obtaining anthraquinone glycosides from plant materials. The choice of solvent is critical and is determined by the polarity of the target compounds. Emodin and its glycosides are practically insoluble in water but soluble in alcohols and other organic solvents. fspublishers.org
Commonly employed techniques include maceration, reflux extraction, and Soxhlet extraction. fspublishers.orgcabidigitallibrary.org Reflux extraction, for instance, has been effectively used with 80% aqueous ethanol (B145695) to extract anthraquinone glycosides from Rheum palmatum. mdpi.com Similarly, maceration and Soxhlet extraction have been applied to various Polygonaceae plants using solvents such as ethanol, methanol (B129727), and acetone. fspublishers.orgcabidigitallibrary.org In some procedures, a preliminary acid hydrolysis step is used to break the glycosidic bonds, thereby increasing the yield of the aglycone, emodin. fspublishers.org Another approach involves using saturated limewater, which leverages the acidic nature of the phenolic hydroxyl groups to facilitate extraction. google.com The selection of the extraction solvent and method is a balance between maximizing yield and minimizing the co-extraction of impurities.
| Plant Source | Extraction Method | Solvent(s) | Reference |
|---|---|---|---|
| Rheum palmatum | Reflux Extraction | 80% Ethanol | mdpi.com |
| Polygonaceae plants | Soxhlet Extraction | Ethanol, Methanol, Acetone, Chloroform | cabidigitallibrary.org |
| Japanese Knotweed (Reynoutria japonica) | Conventional Extraction | Water, Ethanol (20-100%), Methanol (70-100%), Acetone (70-100%), Dichloromethane | mdpi.com |
| Giant Knotweed Rhizome | Soaking/Extraction | Saturated Limewater | google.com |
| Various Plants | Maceration | Ethanol, Chloroform | fspublishers.org |
Advanced Extraction Methods (e.g., Centrifugal Partition Chromatography)
To improve efficiency and yield, advanced extraction and purification methods are employed. Centrifugal Partition Chromatography (CPC), a form of counter-current chromatography, is particularly effective for the preparative isolation of natural products directly from crude extracts. nih.gov This technique avoids the use of solid adsorbents, leading to high sample recovery. nih.gov
For the isolation of emodin-8-O-glucoside from the aerial parts of Reynoutria japonica, CPC has been successfully applied. mdpi.comresearchgate.net The process utilizes a biphasic solvent system, where the components of the crude extract partition themselves between the two immiscible liquid phases based on their relative solubilities. A commonly used system for this separation is a mixture of petroleum ether, ethyl acetate, methanol, and water in a 4:5:4:5 volume ratio, operated in descending mode. mdpi.comnih.govresearchgate.net This method allows for the collection of fractions highly enriched in emodin glucosides, which can then be further purified. nih.gov Other modern techniques like ultrasound-assisted extraction and supercritical fluid extraction have also been explored to enhance the extraction of anthraquinones while reducing solvent consumption and extraction time. cabidigitallibrary.org
Chromatographic Separation and Purification Strategies
Following initial extraction, the resulting crude mixture contains a wide array of compounds. Therefore, multiple chromatographic steps are essential to isolate Emodin 8-O-β-D-(6'-O-malonylglucoside) to a high degree of purity.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is an indispensable tool for both the analysis and purification of Emodin 8-O-β-D-(6'-O-malonylglucoside). Analytically, HPLC is used to identify and quantify the compound in extracts. A study on Polygonum multiflorum successfully identified emodin-8-(6'-O-malonyl)-glucoside using an HPLC system coupled with mass spectrometry. researchgate.net
For purification, preparative HPLC is often the final step after preliminary fractionation by methods like CPC or column chromatography. mdpi.comresearchgate.net Researchers have used preparative HPLC to achieve a purity of over 96% for emodin-8-O-glucoside from CPC-enriched fractions. nih.gov The mobile phases typically consist of a gradient system of an acidified aqueous solution (e.g., with acetic acid) and an organic solvent like methanol or acetonitrile, run through a C18 column. researchgate.net
| Application | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Analysis of Emodin-8-(6'-O-malonyl)-glucoside | Not Specified | Not Specified (Coupled with MS) | MS | researchgate.net |
| Purification of Emodin-8-O-glucoside | Not Specified (Preparative) | Water:Methanol (70:30, v/v) | Not Specified | nih.gov |
| Analysis of related anthraquinone glucosides | C18 | Gradient: 0.2% Acetic Acid in Water (A) and Methanol (B) | UV (254.4 nm) | researchgate.net |
| Quantification of Emodin | C18 | Gradient: 0.1% o-phosphoric acid and Methanol | UV (254 nm) | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) Methodologies
HPTLC provides a rapid, simple, and cost-effective method for the simultaneous analysis of multiple samples. It is particularly useful for screening plant extracts for the presence of target compounds and for quality control. researchgate.net For the separation of anthraquinones, including glycosylated forms, specific developing solvent systems have been established.
A study on Japanese knotweed found that a mobile phase of toluene–acetone–formic acid (in a 6:6:1 volume ratio) provided the best resolution for non-glycosylated anthraquinones like emodin, while also enabling good separation of glycosylated forms. mdpi.com Another effective system for glycosylated anthraquinones was dichloromethane–acetone–formic acid (1:1:0.1, v/v). mdpi.com The separated bands on the HPTLC plate can be quantified using a densitometer and identified by coupling the HPTLC plate to a mass spectrometer (HPTLC-MS/MS), which provides structural confirmation. mdpi.com
| Stationary Phase | Mobile Phase (v/v/v) | Target Compounds | Reference |
|---|---|---|---|
| Silica Gel | Toluene–Acetone–Formic Acid (6:6:1) | Glycosylated and Non-glycosylated Anthraquinones | mdpi.com |
| Silica Gel | Dichloromethane–Acetone–Formic Acid (1:1:0.1) | Glycosylated Anthraquinones | mdpi.com |
| Silica Gel 60 F254 | Not Specified | Emodin and Chrysophanol | researchgate.net |
Adsorption and Gel Filtration Chromatography
Adsorption chromatography is a cornerstone of the purification process for Emodin 8-O-β-D-(6'-O-malonylglucoside), used to enrich the target compound from the crude extract. Macroporous resins are frequently used for this purpose. google.comfrontiersin.orgnih.gov These resins adsorb compounds from the extract, which can then be selectively desorbed.
In one method, an extract from giant knotweed was passed through a macroporous resin column. Impurities were washed away with 30-40% ethanol, and the desired anthraquinones were subsequently eluted with 70-80% ethanol. google.com A detailed study on emodin enrichment utilized XAD-16 resin, establishing optimal adsorption kinetics and desorption conditions. nih.gov The process involved washing with 50% ethanol to remove impurities, followed by elution of the target compound with 80% ethanol, which increased the emodin content in the fraction nearly tenfold. nih.gov
Gel filtration chromatography, which separates molecules based on their size, is another standard chromatographic technique that can be applied in the purification sequence, typically to separate molecules with significant differences in molecular weight. edvotek.com
| Adsorbent | Wash Solvent | Elution Solvent | Plant Source/Target | Reference |
|---|---|---|---|---|
| Macroporous Resin | 30-40% Ethanol | 70-80% Ethanol | Giant Knotweed | google.com |
| Diaion HP-20 Resin | Water, 10% MeOH, 20% MeOH | 40% MeOH, 60% MeOH | Rhubarb | frontiersin.org |
| Macroporous Resin XAD-16 | 50% Ethanol | 80% Ethanol | Emodin Enrichment | nih.gov |
| X-5 Macroporous Resin | Not Specified | Not Specified | Enrichment from Rheum tanguticum | researchgate.net |
Structural Elucidation and Characterization Techniques for Emodin 8-O-β-D-(6'-O-Malonylglucoside)
The definitive identification and structural elucidation of Emodin 8-O-β-D-(6'-O-Malonylglucoside) rely on a combination of advanced analytical methodologies. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum would exhibit characteristic signals for the emodin aglycone, the glucoside moiety, and the malonyl group. The aromatic protons of the emodin skeleton would appear in the downfield region. The anomeric proton of the glucose unit is expected to show a doublet with a coupling constant indicative of a β-linkage. The addition of the malonyl group at the 6'-position of the glucose would cause a significant downfield shift for the H-6' protons compared to the non-malonylated glucoside, due to the deshielding effect of the adjacent ester carbonyl group. A singlet for the methylene (B1212753) protons of the malonyl group would also be a key identifying feature.
Similarly, the ¹³C-NMR spectrum would show distinct resonances for the emodin core, the glucose sugar, and the malonyl substituent. The carbonyl carbons of the anthraquinone and the malonyl ester would be observed at the most downfield chemical shifts. The C-6' carbon of the glucose would be shifted downfield upon malonylation, while the other glucose carbons would be less affected.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Emodin 8-O-β-D-(6'-O-Malonylglucoside) in DMSO-d₆
| Position | Predicted ¹³C-NMR (δ ppm) | Predicted ¹H-NMR (δ ppm) |
| Emodin Moiety | ||
| 1 | ~161.0 | |
| 2 | ~120.5 | ~7.1 (s) |
| 3 | ~148.5 | |
| 4 | ~113.5 | ~6.9 (s) |
| 4a | ~132.8 | |
| 5 | ~115.8 | ~7.2 (d) |
| 6 | ~164.5 | |
| 7 | ~109.2 | ~7.5 (d) |
| 8 | ~161.2 | |
| 8a | ~113.8 | |
| 9 | ~190.0 | |
| 10 | ~181.5 | |
| 10a | ~135.0 | |
| 3-CH₃ | ~21.5 | ~2.4 (s) |
| Glucoside Moiety | ||
| 1' | ~101.5 | ~5.1 (d) |
| 2' | ~73.2 | ~3.2-3.5 (m) |
| 3' | ~76.5 | ~3.2-3.5 (m) |
| 4' | ~69.8 | ~3.2-3.5 (m) |
| 5' | ~74.0 | ~3.6 (m) |
| 6'a | ~63.5 | ~4.3 (dd) |
| 6'b | ~4.1 (dd) | |
| Malonyl Moiety | ||
| 1'' (C=O) | ~167.0 | |
| 2'' (CH₂) | ~41.0 | ~3.4 (s) |
| 3'' (COOH) | ~169.0 |
Note: These are predicted values based on known data for similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) and Tandem MS (MSⁿ) Approaches
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of Emodin 8-O-β-D-(6'-O-Malonylglucoside), confirming its elemental composition and structural components. The molecular formula of this compound is C₂₄H₂₂O₁₃, with a molecular weight of 518.42 g/mol . cymitquimica.comchemnorm.com
In negative ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), the compound would be expected to produce a deprotonated molecule [M-H]⁻ at an m/z of approximately 517. In tandem MS (MS/MS or MSⁿ) experiments, this precursor ion would be subjected to collision-induced dissociation to generate characteristic fragment ions.
The fragmentation pattern is anticipated to involve the sequential loss of the malonyl and glucosyl moieties. A primary fragmentation would likely be the loss of the malonyl group (C₃H₂O₃, 86 Da), resulting in an ion corresponding to emodin-8-O-glucoside at m/z 431. Another possibility is the loss of a neutral malonic acid molecule (C₃H₄O₄, 104 Da). Subsequent fragmentation of the m/z 431 ion would involve the cleavage of the glycosidic bond, leading to the loss of the glucose unit (162 Da) and the formation of the emodin aglycone anion at m/z 269. nih.govresearchgate.net Further fragmentation of the emodin aglycone can also occur.
Table 2: Predicted MS and MSⁿ Fragmentation of Emodin 8-O-β-D-(6'-O-Malonylglucoside)
| Ion | m/z (Predicted) | Description |
| [M-H]⁻ | 517 | Deprotonated molecule |
| [M-H - C₃H₂O₃]⁻ | 431 | Loss of malonyl group |
| [M-H - C₃H₄O₄]⁻ | 413 | Loss of malonic acid |
| [M-H - C₃H₂O₃ - C₆H₁₀O₅]⁻ | 269 | Loss of malonyl and glucose, emodin aglycone |
In Vitro Biological Activities and Cellular Effects of Emodin 8 O β D 6 O Malonylglucoside
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Inhibition of Cell Viability and Proliferation in Neuroblastoma and Glioblastoma Models
There is no available scientific data concerning the effects of Emodin (B1671224) 8-O-β-D-(6'-O-Malonylglucoside) on the cell viability and proliferation of neuroblastoma and glioblastoma cell lines.
Effects on Colorectal Cancer Cell Proliferation
No research findings were identified that specifically investigate the impact of Emodin 8-O-β-D-(6'-O-Malonylglucoside) on the proliferation of colorectal cancer cells.
Immunomodulatory Activities
Activation of Toll-Like Receptor (TLR) Signaling Pathways (e.g., TLR-2/MAPK/NF-κB)
There is no available data detailing the activation of Toll-Like Receptor (TLR) signaling pathways, such as the TLR-2/MAPK/NF-κB pathway, by Emodin 8-O-β-D-(6'-O-Malonylglucoside).
Enzyme Inhibition Studies
Aldose Reductase Inhibition Mechanisms
No studies have been published that describe the mechanisms through which Emodin 8-O-β-D-(6'-O-Malonylglucoside) may inhibit the enzyme aldose reductase.
DNA Topoisomerase II Inhibition Assays
There is currently no published research specifically investigating the inhibitory effects of Emodin 8-O-β-D-(6'-O-malonylglucoside) on DNA topoisomerase II. Studies have focused on the aglycone, emodin, which has been shown to be an inhibitor of this enzyme by stabilizing the DNA-enzyme cleavage complex. nih.govnih.gov Additionally, the non-malonylated glucoside form, emodin-8-O-β-D-glucoside, has been reported to exhibit inhibitory activity against human DNA topoisomerase II. However, without specific experimental data for the malonylated derivative, its potential as a DNA topoisomerase II inhibitor remains uncharacterized.
Antioxidant Activity Assessment
Similarly, a detailed in vitro assessment of the antioxidant activity of Emodin 8-O-β-D-(6'-O-malonylglucoside) using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is not documented in the available scientific literature. The antioxidant properties of emodin and its glucoside have been noted, often in the context of their broader biological activities like neuroprotection. chemfaces.comcymitquimica.com However, the specific radical scavenging activities of the malonylated form have not been quantified and reported.
Further research is required to isolate or synthesize and subsequently evaluate the in vitro biological activities of Emodin 8-O-β-D-(6'-O-malonylglucoside) to understand its therapeutic potential, distinct from its better-known relatives.
Mechanisms of Action of Emodin 8 O β D 6 O Malonylglucoside at the Molecular and Cellular Level
Cellular Cycle Regulation and Apoptotic Pathways
Emodin-8-O-β-D-glucoside has been shown to suppress the viability and proliferation of cancer cells by modulating key regulators of the cell cycle and apoptosis. nih.gov
Modulation of p21-CDKs-Rb Axis
Emodin-8-O-β-D-glucoside has been demonstrated to up-regulate the protein expression of p21. nih.gov This increase in p21, a cyclin-dependent kinase inhibitor, leads to a significant reduction in the levels of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The inhibition of these CDKs prevents the hyper-phosphorylation of the Retinoblastoma (Rb) protein. nih.gov Consequently, the switch from the hypo-phosphorylated (active) to the hyper-phosphorylated (inactive) state of Rb is inhibited, which is a critical step in controlling cell cycle progression. nih.gov This modulation of the p21-CDKs-Rb axis by Emodin-8-O-β-D-glucoside ultimately suppresses cancer cell proliferation. nih.gov
Induction of G1 Cell Cycle Arrest
A key consequence of the modulation of the p21-CDKs-Rb axis is the induction of cell cycle arrest at the G1 phase. nih.gov By inhibiting the activity of CDK1 and CDK2, Emodin-8-O-β-D-glucoside prevents cells from transitioning from the G1 phase to the S phase, thereby halting cell proliferation. nih.gov This effect has been observed in human colorectal cancer and neuroblastoma cells. nih.gov
Transcriptomic Analysis of Related Signaling Pathways (e.g., p53 signaling)
Transcriptome analysis of cells treated with Emodin-8-O-β-D-glucoside has revealed that the p53 signaling pathway is the most significantly enriched cellular pathway. nih.gov The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. The upregulation of p21, a known downstream target of p53, further supports the involvement of this pathway in the anti-proliferative effects of Emodin-8-O-β-D-glucoside. nih.gov
Oxidative Stress Response Pathways
Emodin-8-O-β-D-glucoside has demonstrated notable antioxidant properties. In studies on cerebral ischemia-reperfusion injury, the compound was found to increase the activity of superoxide (B77818) dismutase (SOD) and the total antioxidative capability in brain tissue. nih.govcaymanchem.com Concurrently, it decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. nih.govcaymanchem.com These findings suggest that Emodin-8-O-β-D-glucoside can mitigate cellular damage caused by oxidative stress by enhancing the endogenous antioxidant defense system and reducing oxidative damage to lipids. nih.govcaymanchem.com The neuroprotective effects of the compound against glutamate-induced neuronal damage are also attributed to its antioxidative properties. chemfaces.comresearchgate.net
Inflammatory Cascade Modulation
Emodin-8-O-β-D-glucoside has been shown to possess anti-inflammatory activities. nih.gov A related compound, Emodin-6-O-β-D-glucoside, has been found to inhibit high-glucose-induced vascular inflammation. nih.gov It achieves this by attenuating increases in vascular permeability, monocyte adhesion, and the expression of cell adhesion molecules. nih.gov Furthermore, it suppresses the formation of reactive oxygen species (ROS) and the activation of NF-κB, a key transcription factor that regulates inflammatory responses. nih.gov Another study on Emodin-8-O-glucoside demonstrated that it can prime macrophages, leading to the secretion of pro-inflammatory cytokines like TNF-α and IL-6, and the production of nitric oxide (NO). nih.gov This suggests a complex immunomodulatory role where the compound can both suppress and activate inflammatory pathways depending on the cellular context.
Target Identification and Receptor Interactions
Emodin-8-O-glucoside has been identified as an inhibitor of mitogen-activated protein kinase (MAPK) with a high affinity. medchemexpress.com The MAPK signaling pathway is crucial for cell proliferation, differentiation, and survival, and its inhibition can contribute to the anti-cancer effects of the compound. Additionally, Emodin-8-O-glucoside has been shown to exhibit moderate inhibitory activity against rat lens aldose reductase and topoisomerase II. caymanchem.commedchemexpress.com In the context of inflammation, Emodin-8-O-glucoside has been found to increase the expression of Toll-like receptor-2 (TLR-2) mRNA, leading to the activation of the TLR-2/MAPK/NF-κB signaling pathway in macrophages. nih.gov
Table of Research Findings for Emodin-8-O-β-D-glucoside
| Mechanism | Key Findings | Affected Molecules/Pathways | Cell/Model System | Reference |
|---|---|---|---|---|
| Cell Cycle Regulation | Upregulation of p21, reduction of CDK1/CDK2, inhibition of Rb hyper-phosphorylation, induction of G1 arrest. | p21-CDKs-Rb axis, p53 signaling pathway | Human colorectal cancer cells (HCT 116), Neuroblastoma cells (SH-SY5Y) | nih.gov |
| Oxidative Stress Response | Increased SOD activity and total antioxidative capability, decreased MDA levels. | Superoxide dismutase (SOD), Malondialdehyde (MDA) | Rat model of cerebral ischemia-reperfusion, Cultured rat cortical cells | nih.govcaymanchem.com |
| Inflammatory Modulation | Inhibition of high-glucose-induced vascular permeability, monocyte adhesion, and CAM expression. Priming of macrophages, induction of TNF-α, IL-6, and NO secretion. | NF-κB, TLR-2/MAPK/NF-κB pathway | Human umbilical vein endothelial cells (HUVECs), Murine macrophages (RAW264.7) | nih.govnih.gov |
| Target Identification | Inhibition of MAPK, aldose reductase, and topoisomerase II. Activation of TLR-2. | MAPK, Aldose reductase, Topoisomerase II, TLR-2 | Rat lens, Human monocytic THP-1 cells | caymanchem.comnih.govmedchemexpress.com |
Structure Activity Relationship Sar Studies of Emodin 8 O β D 6 O Malonylglucoside and Its Analogs
Impact of Glycosylation on Bioactivity and Stability
Glycosylation, the attachment of a sugar moiety to the emodin (B1671224) aglycone, plays a crucial role in modifying its physicochemical and biological properties. This structural alteration can lead to enhanced aqueous solubility and stability, which are often limiting factors for the therapeutic application of the more lipophilic emodin aglycone. nih.gov
The addition of a glucose molecule to form emodin-8-O-β-D-glucoside has been shown to improve stability, particularly at a pH of 8.0 and at temperatures up to 70°C. nih.gov This increased stability does not necessarily diminish its biological activity. In fact, studies have demonstrated that glycosylation can enhance certain pharmacological effects. For instance, emodin-8-O-glucoside (E8G) has been found to more strongly stimulate the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages compared to its non-glycosylated form. nih.gov This suggests that the glycoside may act as a potent immunomodulator, enhancing early innate immunity. nih.gov
Furthermore, glycosylation can influence the anticancer properties of emodin. While emodin itself exhibits activity against various cancer cell lines, its glycosylated derivatives have also shown significant potential. nih.gov The presence of the sugar group can affect how the molecule interacts with biological targets. nih.gov For example, emodin-8-glucoside (B117821) has been identified as an inhibitor of MAPK with a very low inhibition constant, and it also shows moderate inhibitory activity against rat lens aldose reductase and topoisomerase II. medchemexpress.com
The position of the glycosidic bond is also a critical determinant of activity. The common forms found in nature are O-glycosides, where the sugar is attached to a hydroxyl group on the emodin structure. fspublishers.org This modification can influence the molecule's ability to cross biological membranes, including the blood-brain barrier, as has been demonstrated for emodin-8-O-β-D-glucoside. medchemexpress.comresearchgate.net
Role of Malonylation on Compound Properties and Biological Effects
Malonylation, the addition of a malonyl group, is another significant structural modification that can influence the properties of emodin glycosides. In Emodin 8-O-β-D-(6'-O-Malonylglucoside), the malonyl group is attached to the glucose moiety. This acylation can further alter the compound's polarity, stability, and interaction with biological targets.
Lysine malonylation, for instance, is a post-translational modification that has been linked to the regulation of metabolism and various diseases. nih.gov It can alter the activity of key metabolic enzymes. nih.gov In the context of Emodin 8-O-β-D-(6'-O-Malonylglucoside), the malonyl group could potentially influence its metabolic fate and its interaction with metabolic pathways within the body.
The malonylation of the glycoside may also affect its stability. The ester linkage of the malonyl group could be susceptible to hydrolysis by esterases in vivo, potentially leading to the release of the emodin glycoside and malonic acid. This could represent a prodrug-like mechanism, where the malonylation serves to modify the compound's properties for delivery and is then cleaved to release the active form.
Comparative Analysis with Emodin Aglycone and Other Derivatives
A comparative analysis of Emodin 8-O-β-D-(6'-O-Malonylglucoside) with its parent aglycone, emodin, and other derivatives reveals a spectrum of biological activities. Emodin itself is a well-studied anthraquinone (B42736) with a wide range of pharmacological properties, including anti-inflammatory, anti-fibrotic, and anticancer effects. nih.gov However, its poor water solubility and bioavailability can limit its clinical utility. fspublishers.org
Glycosylation generally improves the solubility and pharmacokinetic profile. nih.gov For instance, Emodin-8-O-glucoside (E8G) has been shown to have stronger immunostimulatory effects than the emodin aglycone. nih.gov It more potently induced the secretion of TNF-α and IL-6 and enhanced the phagocytic activity of macrophages. nih.gov This suggests that the glucose moiety is not merely a passive carrier but actively contributes to the biological activity, possibly by interacting with specific receptors on immune cells. nih.gov
In terms of anticancer activity, both emodin and its glycosides have shown promise. nih.gov However, the potency can vary between the aglycone and its glycosylated forms depending on the cancer cell line and the specific mechanisms of action. For example, while emodin has been shown to induce apoptosis and cell cycle arrest in various cancer cells, its derivatives, including glycosides, may exhibit different potencies or even alternative mechanisms of action. mdpi.commdpi.com
The addition of other functional groups to the emodin scaffold also leads to a diverse range of activities. For example, the synthesis of emodin derivatives with amino acid linkers has resulted in compounds with significantly enhanced anti-proliferative activity against certain cancer cells compared to the parent emodin. mdpi.com This highlights the potential for creating a wide array of emodin-based compounds with tailored biological activities through chemical modification.
Computational Approaches to SAR Prediction
Computational methods, or in silico studies, are increasingly being used to predict the structure-activity relationships of natural products and their derivatives, including those of emodin. These approaches offer a rapid and cost-effective way to screen large numbers of compounds and to gain insights into their mechanisms of action at a molecular level.
Molecular docking is a commonly used computational technique to predict the binding affinity and orientation of a ligand (such as an emodin derivative) within the active site of a target protein. researchgate.net This can help to identify potential molecular targets and to understand how structural modifications might affect binding. For example, docking studies have been used to evaluate emodin derivatives as inhibitors of enzymes involved in cancer, such as cyclooxygenase-2 (COX-2) and topoisomerase I (TOP1). researchgate.net
In addition to molecular docking, other computational methods like quantitative structure-activity relationship (QSAR) modeling can be employed. QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives.
Pharmacokinetic properties, often summarized by the acronym ADMET (absorption, distribution, metabolism, excretion, and toxicity), can also be predicted using computational tools. researchgate.net These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties. For emodin and its derivatives, in silico ADMET studies can help to predict their oral bioavailability, membrane permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.net
While computational approaches are powerful tools, their predictions must be validated by experimental data. The integration of in silico and in vitro/in vivo studies provides a comprehensive approach to understanding the SAR of complex natural products like Emodin 8-O-β-D-(6'-O-Malonylglucoside) and for the rational design of new, more potent, and selective therapeutic agents.
In-depth Analysis Reveals Limited Public Research on Emodin 8-O-β-D-(6'-O-Malonylglucoside)
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound Emodin 8-O-β-D-(6'-O-malonylglucoside) . While the compound is identified in chemical databases, detailed studies regarding its potential applications as a molecular probe, mechanistic in vitro models, biosynthetic engineering for its production, novel biological activities, or its comprehensive analytical profiling are not substantially present in the public domain.
The majority of existing research focuses on its parent compounds, Emodin and, more specifically, Emodin 8-O-β-D-glucopyranoside (also known as Emodin-8-O-glucoside). These related compounds have been the subject of numerous studies exploring their biological activities and potential therapeutic effects. For instance, Emodin-8-O-glucoside has been investigated for its neuroprotective effects, anticancer properties, and its role in osteoblast proliferation and differentiation nih.govchemfaces.comnih.govcaymanchem.com.
However, the addition of a malonyl group to the glucoside moiety, creating Emodin 8-O-β-D-(6'-O-malonylglucoside), results in a distinct chemical entity. Scientific principles dictate that findings related to one compound cannot be directly extrapolated to a derivative, as the structural change could significantly alter its chemical, physical, and biological properties.
Due to the absence of specific data for Emodin 8-O-β-D-(6'-O-malonylglucoside) in the provided search results, it is not possible to construct a scientifically accurate article that adheres to the user's requested outline. Generating content for the specified sections would require speculation and the misattribution of findings from related but different molecules, which would compromise the factual integrity of the information.
Further research is required to explore the unique characteristics and potential applications of Emodin 8-O-β-D-(6'-O-malonylglucoside) to build a body of knowledge comparable to that of its parent compounds.
Q & A
Q. What are the primary botanical sources of Emodin 8-O-β-D-(6'-O-Malonylglucoside), and how can they be authenticated in research settings?
Answer: The compound is primarily isolated from Rheum emodi and related species. Authentication involves phytochemical profiling using HPLC or LC-MS, with comparison to certified reference standards (CAS 23313-21-5). Cross-validation with nuclear magnetic resonance (NMR) can confirm structural integrity, particularly the malonyl and glucoside moieties .
Q. Which analytical techniques are recommended for quantifying Emodin 8-O-β-D-(6'-O-Malonylglucoside) in plant extracts?
Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 280–290 nm) is standard. For enhanced sensitivity, LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode is preferred. Ensure reference materials are stored under optimal conditions (-20°C, dry, dark) to prevent malonyl group hydrolysis .
Q. What storage conditions are critical to maintaining the stability of Emodin 8-O-β-D-(6'-O-Malonylglucoside)?
Answer: Lyophilized powders should be stored at -20°C in airtight, light-protected containers. For solutions, use inert solvents (e.g., DMSO) and store at -80°C for ≤1 year. Periodic purity checks via HPLC are recommended to detect degradation, particularly of the labile malonyl ester .
Advanced Research Questions
Q. How does the malonyl group influence the pharmacokinetic properties of Emodin 8-O-β-D-(6'-O-Malonylglucoside compared to non-malonylated analogs?
Answer: Malonylation enhances aqueous solubility but increases susceptibility to esterase-mediated hydrolysis. Comparative studies using liver microsomes or plasma stability assays can quantify metabolic rates. MALDI-TOF/MS tracks intact compound levels in vivo, while Caco-2 cell models assess intestinal absorption differences .
Q. What experimental models are suitable for studying the immunomodulatory effects of Emodin 8-O-β-D-(6'-O-Malonylglucoside)?
Answer: Murine macrophage lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are effective. Mechanistic studies should focus on TLR-2/MAPK/NF-κB pathways, using inhibitors (e.g., SB203580 for p38 MAPK) and western blotting/ELISA to quantify cytokine production (e.g., TNF-α, IL-6) .
Q. How can researchers resolve discrepancies in reported bioactivity across studies on Emodin 8-O-β-D-(6'-O-Malonylglucoside?
Answer: Key factors include:
- Purity : Use ≥98% pure standards (verified by HPLC) to exclude confounding effects from co-eluting anthraquinones .
- Storage : Degradation products (e.g., free emodin) can skew bioactivity; validate stability before assays .
- Model systems : Compare results across in vitro (e.g., macrophages) and in vivo models to assess tissue-specific effects .
Q. What strategies optimize extraction of Emodin 8-O-β-D-(6'-O-Malonylglucoside while preserving its malonyl group?
Answer: Use cold ethanol/water (70:30, v/v) with 0.1% formic acid to stabilize the malonyl ester. Post-extraction, employ solid-phase extraction (SPE) with C18 cartridges and acidic eluents. Avoid high temperatures (>40°C) during solvent evaporation .
Q. What toxicological assessments are critical for preclinical studies of Emodin 8-O-β-D-(6'-O-Malonylglucoside?
Answer: Combine computational predictions (Toxtree, Derek Nexus) with bacterial reverse mutation (Ames) tests. Use mammalian cell assays (e.g., micronucleus test) to evaluate genotoxicity. Ensure compound purity and exclude endotoxin contamination in cell-based assays .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity for Emodin 8-O-β-D-(6'-O-Malonylglucoside, while others show limited effects?
Answer: Discrepancies may arise from:
- Dosage : Biphasic responses are common; test a broad concentration range (e.g., 1–100 µM).
- Cell type : Primary macrophages vs. immortalized lines may exhibit differential TLR-2 expression .
- Compound stability : Hydrolysis to emodin aglycone during assays can confound results .
Methodological Recommendations
Q. How should researchers design dose-response studies for Emodin 8-O-β-D-(6'-O-Malonylglucoside in metabolic disease models?
Answer: Use high-fat diet (HFD)-fed rodents with oral administration (10–50 mg/kg/day). Monitor lipid profiles (total cholesterol, triglycerides) and inflammatory markers (CRP, IL-1β). Include emodin aglycone and non-malonylated glucoside controls to isolate structure-activity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
